molecular formula C18H15N3O4S B296277 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B296277
M. Wt: 369.4 g/mol
InChI Key: WVEYNWNVFNBSNK-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments include its potential as a versatile compound with various applications and its relative ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. These include further studies on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential as a drug delivery system and a fluorescent probe for metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential toxicity and side effects.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been achieved using various methods such as the condensation reaction of 3,4-dimethoxybenzaldehyde and 5-methyl-2-furfural with thiosemicarbazide followed by cyclization. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, 5-methyl-2-furfural, and thiosemicarbazide with acetic acid and sodium acetate.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has shown potential in various scientific research applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

(6Z)-3-(3,4-dimethoxyphenyl)-6-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H15N3O4S/c1-10-4-6-12(25-10)9-15-17(22)21-16(19-20-18(21)26-15)11-5-7-13(23-2)14(8-11)24-3/h4-9H,1-3H3/b15-9-

InChI Key

WVEYNWNVFNBSNK-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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